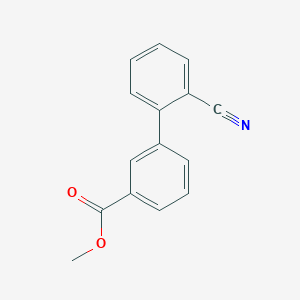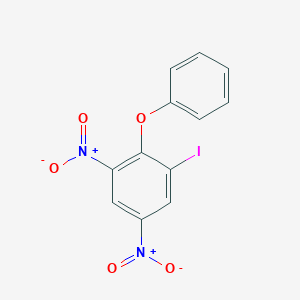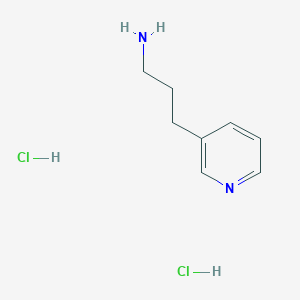![molecular formula C6H8N6 B184336 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 108272-88-4](/img/structure/B184336.png)
1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Descripción general
Descripción
1-Methyl-1H-pyrazolo[3,4-d]pyrimidine is a small molecule with the CAS Number: 6288-86-4 . It has a molecular weight of 134.14 .
Molecular Structure Analysis
The molecular structure of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can be represented by the InChI code: 1S/C6H6N4/c1-10-6-5(3-9-10)2-7-4-8-6/h2-4H,1H3 .Aplicaciones Científicas De Investigación
Hydrogen Bonding in Crystal Structures : Trilleras et al. (2008) studied N4-substituted 1H-pyrazolo[3,4-d]pyrimidines, including variants similar to 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, focusing on their hydrogen bonding in crystal structures. They found that these molecules can be linked into hydrogen-bonded sheets or frameworks, which is significant for understanding their structural properties (Trilleras et al., 2008).
Pharmacological Significance : The study by Ogurtsov and Rakitin (2021) demonstrated that functionally disubstituted 1H-pyrazolo[3,4-d]pyrimidines, which are structurally related to 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, have various pharmacological activities. Their research focused on nucleophilic substitution reactions to produce derivatives with potential pharmacological significance (Ogurtsov & Rakitin, 2021).
Inhibition of Tyrosine Kinase ACK1 : Kopecky et al. (2008) identified a series of pyrazolo[3,4-d]pyrimidine-3,6-diamines as potent inhibitors of the non-receptor tyrosine kinase ACK1. This discovery is significant for developing targeted therapies in cancer treatment (Kopecky et al., 2008).
Synthesis and Anti-Microbial Evaluation : Eweas et al. (2011) synthesized new pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anti-microbial activities. Some of these compounds exhibited moderate to strong anti-microbial activity, indicating their potential use in developing new antimicrobial agents (Eweas et al., 2011).
Discovery of CK1 Inhibitors : Yang et al. (2012) discovered N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives as novel CK1 inhibitors. This discovery highlights the therapeutic potential of such compounds in treating cancer and central nervous system disorders (Yang et al., 2012).
Antibacterial Properties : Beyzaei et al. (2017) studied 6-substituted 4-amino-pyrazolo[3,4-d]pyrimidine derivatives for their antibacterial properties. They found that most of these compounds were effective against certain pathogenic bacteria, suggesting their use in antibacterial therapies (Beyzaei et al., 2017).
Propiedades
IUPAC Name |
1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N6/c1-12-5-3(2-9-12)4(7)10-6(8)11-5/h2H,1H3,(H4,7,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPQGNGXICAQJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-chlorobenzylidene)-N-{2-[(2-chlorobenzylidene)amino]ethyl}amine](/img/structure/B184255.png)







![Ethyl 4-[(2-hydroxyethyl)amino]-6-methoxyquinoline-3-carboxylate](/img/structure/B184271.png)



